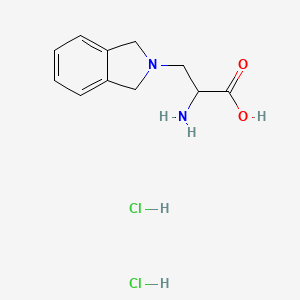

2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride

Description

2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a dihydroisoindole substituent on the β-carbon of the alanine backbone. The dihydroisoindole moiety (a bicyclic aromatic structure fused with a five-membered ring) distinguishes it from proteinogenic amino acids. Its dihydrochloride salt form enhances water solubility, making it suitable for biochemical and pharmaceutical research .

Properties

IUPAC Name |

2-amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c12-10(11(14)15)7-13-5-8-3-1-2-4-9(8)6-13;;/h1-4,10H,5-7,12H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJSHCIZHJKQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride typically involves the following steps:

Formation of the Isoindoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Amino Acid Side Chain: This step involves the addition of the amino acid side chain to the isoindoline structure. Common reagents for this step include amino acid derivatives and coupling agents such as EDCI or DCC.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the isoindoline moiety or the amino acid side chain.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline moiety may play a crucial role in binding to these targets, while the amino acid side chain can modulate the compound’s activity. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

L-Histidine Dihydrochloride

- Structure: (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride.

- Molecular Formula : C₆H₁₀Cl₂N₃O₂.

- Molecular Weight : 209.6 g/mol .

- Key Differences: The imidazole ring in histidine is a monocyclic heteroaromatic group, whereas the target compound features a bicyclic dihydroisoindole. Histidine is a natural amino acid critical for enzyme active sites (e.g., in histidine kinases), while the isoindole derivative is synthetic, likely explored for its unique binding properties in drug design .

- Applications : Used in cell culture media and enzyme studies due to its buffering capacity .

2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Dihydrochloride

2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride

- Structure: Phthalimide-protected amino acid ester.

- Molecular Formula : C₁₉H₁₉ClN₂O₄.

- Molecular Weight : 374.82 g/mol .

- Key Differences :

- Applications : Intermediate in organic synthesis and prodrug development .

Comparative Data Table

Research Findings and Implications

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, facilitating in vitro assays. For example, L-histidine dihydrochloride’s solubility (>50 mg/mL) is critical for buffer formulations .

- Biological Activity : Isoindole derivatives are explored for their affinity to GABA receptors and kinase inhibition, whereas triazole and indole analogs are prioritized in antimicrobial and CNS drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Amino-3-(1,3-dihydroisoindol-2-yl)propanoic acid dihydrochloride?

- Methodology : A common approach involves condensation of isoindole derivatives with amino acids (e.g., glycine) under controlled pH and temperature, followed by reduction and dihydrochloride salt formation via HCl treatment. Reaction optimization may include solvent selection (e.g., ethanol/methanol) and catalysts (e.g., palladium on carbon for reductions) to enhance yield and purity .

- Key Considerations : Monitor reaction intermediates using HPLC or NMR to validate stepwise progression.

Q. How is the compound structurally characterized, and what analytical methods are critical for verification?

- Methodology : Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the isoindole ring, amino group, and propanoic acid backbone.

- Mass Spectrometry (HRMS) for molecular weight verification (e.g., 240.08 g/mol as per ECHA data).

- X-ray crystallography (if crystalline) to resolve stereochemistry .

- Reference Standards : Cross-check InChI Key (e.g., ONAKKNMSGAQCSK-UHFFFAOYSA-N) and IUPAC name against PubChem/ECHA databases .

Q. What are the primary research applications of this compound in biochemistry and pharmacology?

- Applications :

- Biochemistry : Acts as a non-canonical amino acid analog to study enzyme-substrate interactions (e.g., mimicking phenylalanine derivatives in protein synthesis) .

- Pharmacology : Investigated as a precursor for neuroactive or antimicrobial agents due to its isoindole moiety, which may modulate receptor binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodology :

- Temperature Control : Maintain <60°C during condensation to prevent isoindole ring decomposition.

- pH Adjustment : Use buffered solutions (pH 6–7) to stabilize the amino group and reduce unwanted oxidation .

- Catalyst Screening : Test palladium, platinum, or nickel catalysts for selective reductions.

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

- Analysis Framework :

- Structural Validation : Confirm compound identity via LC-MS and compare with literature data (e.g., PubChem entries) to rule out typographical errors .

- Bioassay Standardization : Replicate assays under consistent conditions (e.g., cell lines, incubation times) to isolate variable effects.

- Computational Modeling : Use molecular docking to assess isoindole interactions with target proteins (e.g., kinases, GPCRs) and explain activity variations .

Q. What computational approaches predict the compound’s reactivity and stability in aqueous environments?

- Methodology :

- Quantum Chemical Calculations : Perform DFT studies to map reaction pathways (e.g., hydrolysis of the dihydrochloride salt) and identify transition states.

- Molecular Dynamics (MD) : Simulate solvation effects and predict degradation products under physiological pH .

- Validation : Compare predicted spectra (IR, NMR) with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.